![molecular formula C23H30N6O2 B2413608 9-bencil-1-metil-3-(2-(piperidin-1-il)etil)-6,7,8,9-tetrahidropirimid[2,1-f]purin-2,4(1H,3H)-diona CAS No. 923482-30-8](/img/structure/B2413608.png)
9-bencil-1-metil-3-(2-(piperidin-1-il)etil)-6,7,8,9-tetrahidropirimid[2,1-f]purin-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H30N6O2 and its molecular weight is 422.533. The purity is usually 95%.
BenchChem offers high-quality 9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
La estructura del compuesto sugiere posibles propiedades antivirales. Los investigadores han explorado sus efectos inhibitorios contra los virus de la influenza . Investigaciones adicionales podrían centrarse en su mecanismo de acción y aplicaciones potenciales en el tratamiento de infecciones virales.
Potencial Anticancerígeno
Dadas las partes bencilo y purina, este compuesto podría exhibir actividad anticancerígena. Los investigadores podrían explorar sus efectos en varias líneas celulares de cáncer, como el cáncer de mama (MCF-7), el cáncer de hígado (HepG2) y los fibroblastos pulmonares (WI-38). Los estudios preliminares ya han indicado resultados prometedores .
Inhibición de la Quinasa
La estructura del compuesto se asemeja a un andamio de inhibidor de quinasa. La investigación de sus interacciones con quinasas específicas (por ejemplo, quinasa del linfoma anaplásico, ALK) podría revelar sus posibles aplicaciones terapéuticas. ALK, originalmente descubierta en el linfoma anaplásico de células grandes, juega un papel crucial como una tirosina quinasa receptora transmembrana .
Propiedades Antibacterianas y Antifúngicas
Considerando el anillo de piperidina, este compuesto puede exhibir efectos antibacterianos y antifúngicos. Los investigadores podrían evaluar su actividad contra varios patógenos, incluidas bacterias grampositivas y gramnegativas, así como hongos .
Propiedades
IUPAC Name |
9-benzyl-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-25-20-19(21(30)29(23(25)31)16-15-26-11-6-3-7-12-26)28-14-8-13-27(22(28)24-20)17-18-9-4-2-5-10-18/h2,4-5,9-10H,3,6-8,11-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLKXRIWJDZOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
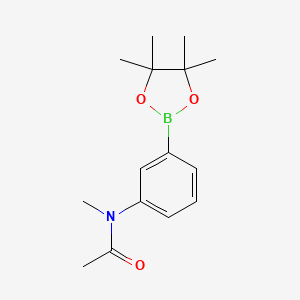

![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)
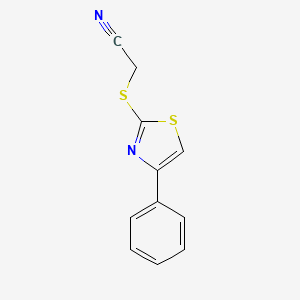
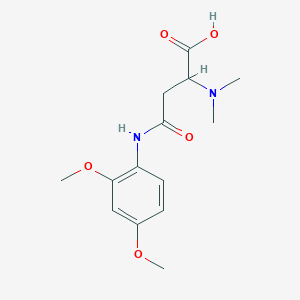
![2-({4-amino-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2413533.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2413535.png)
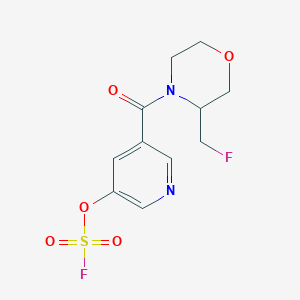
![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)
![methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2413541.png)
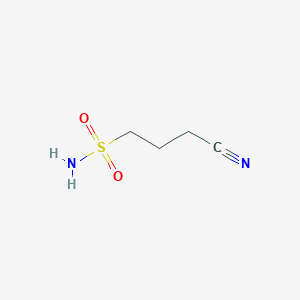
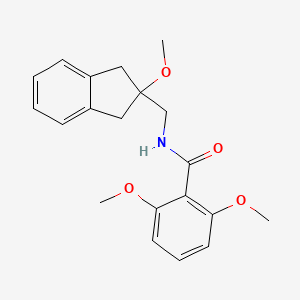
![7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2413545.png)
![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)
